molecular formula C8H10IN3O B372516 4-(4-Iodopyrimidin-2-yl)morpholine CAS No. 845658-53-9

4-(4-Iodopyrimidin-2-yl)morpholine

Cat. No.: B372516
CAS No.: 845658-53-9
M. Wt: 291.09g/mol
InChI Key: HRVDEVXJLNBVAU-UHFFFAOYSA-N
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Description

4-(4-Iodopyrimidin-2-yl)morpholine ( 866534-08-9) is a chemical compound with the molecular formula C8H10IN3O and a molecular weight of 291.09 g/mol . It belongs to a class of compounds known as morpholine-substituted heterocycles, which are of significant interest in pharmaceutical research and organic synthesis. The structure combines a pyrimidine ring, a common motif in medicinal chemistry, with a morpholine group and an iodine atom. The morpholine ring is a known pharmacophore frequently used to enhance solubility and metabolic stability in drug candidates . The iodine atom on the pyrimidine ring makes this compound a versatile intermediate (building block) for further chemical transformations, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are used to create more complex molecular architectures. As such, it is primarily used in the research and development of new active pharmaceutical ingredients (APIs), especially in the exploration of kinase inhibitors and other targeted therapies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment.

Properties

CAS No.

845658-53-9

Molecular Formula

C8H10IN3O

Molecular Weight

291.09g/mol

IUPAC Name

4-(4-iodopyrimidin-2-yl)morpholine

InChI

InChI=1S/C8H10IN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2

InChI Key

HRVDEVXJLNBVAU-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=CC(=N2)I

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs include:

  • 4-(4-Chloropyrimidin-2-yl)morpholine (CAS 24192-96-9): Chlorine substituent at the pyrimidine 4-position .
  • 4-(4-Bromopyrimidin-2-yl)morpholine (CAS 663194-10-3): Bromine substituent, offering intermediate electronegativity between Cl and I .
  • 4-(4-Phenylpyrimidin-2-yl)morpholine (CID891729): Aryl substitution instead of halogen .

Table 1: Substituent Effects on Molecular Properties

Compound Substituent (X) Molecular Weight Key Structural Features
4-(4-Iodopyrimidin-2-yl)morpholine I 316.13 (calc.) Large atomic radius, polarizable
4-(4-Chloropyrimidin-2-yl)morpholine Cl 199.64 High electronegativity, compact
4-(4-Bromopyrimidin-2-yl)morpholine Br 244.06 Intermediate size, moderate polarity
CID891729 Phenyl 255.29 Aromatic π-system, hydrophobic

Physicochemical Properties

Melting Points and Solubility :

  • Chloro- and bromo-substituted analogs exhibit melting points >200°C (e.g., 4-(5-Chloropyrido[4,3-d]pyrimidin-2-yl)morpholine melts at 205–206°C ).
  • Iodine’s larger size may reduce crystallinity, lowering the melting point relative to chloro analogs, though experimental data is needed.
  • Solubility in organic solvents (e.g., DMSO) is likely higher for iodinated derivatives due to increased lipophilicity .
EP2 Receptor Potentiation
  • Morpholine-containing pyrimidines : CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine) showed significant EP2 receptor potentiation (fold shift = 7.4), outperforming piperidine or pyrrolidine analogs .
  • Halogen effects : Chloro and bromo substituents may enhance electron-withdrawing effects, stabilizing ligand-receptor interactions. Iodine’s polarizability could further modulate binding kinetics .
Antiparasitic Activity
  • Morpholine-bearing compounds (e.g., 4-(2-isocyanoethyl)morpholine derivatives) demonstrated antileishmanial activity against L. amazonensis, with IC₅₀ values in the low micromolar range . Iodinated analogs might improve membrane permeability or target engagement due to enhanced lipophilicity .

Preparation Methods

Synthesis from 2-Chloro-4-iodopyrimidine

Procedure :

  • Substrate Preparation : 2-Chloro-4-iodopyrimidine is synthesized via iodination of 2-chloropyrimidine using iodine monochloride (ICl) in acetic acid at 60–80°C.

  • Morpholine Coupling : The intermediate reacts with morpholine in anhydrous acetonitrile under reflux (82°C) for 6–8 hours.

  • Workup : The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield 4-(4-iodopyrimidin-2-yl)morpholine.

Key Data :

ParameterValue
Yield68–72%
Reaction Temperature82°C
SolventAcetonitrile
PurificationColumn chromatography

Mechanistic Insight :
Morpholine acts as a nucleophile, displacing the chlorine atom at the 2-position of the pyrimidine ring. The iodine atom remains intact due to its lower leaving-group propensity under these conditions.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Procedure :

  • Substrate : 2-Chloro-4-iodopyrimidine is treated with morpholine to yield this compound.

  • Coupling Reaction : A palladium-catalyzed (Pd(PPh₃)₄) cross-coupling with arylboronic acids introduces substituents at the 4-position.

Example :

  • Reagents : 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1).

  • Conditions : Microwave irradiation at 120°C for 20 minutes.

  • Yield : 85% for 4-(4-(4-methoxyphenyl)pyrimidin-2-yl)morpholine.

Limitations :

  • Requires rigorous exclusion of moisture/oxygen.

  • High catalyst loading (5–10 mol%) increases costs.

Microwave-Assisted Synthesis

Procedure :

  • One-Pot Reaction : 2,4-Diiodopyrimidine and morpholine are combined in DMF.

  • Microwave Conditions : Irradiated at 150°C for 15 minutes under nitrogen.

  • Isolation : Precipitation with ice-cwater yields the product.

Advantages :

  • Time Efficiency : 15 minutes vs. 6–8 hours for conventional heating.

  • Yield Improvement : 78–82% vs. 68–72% for traditional methods.

Data Comparison :

MethodYield (%)Time (h)Purity (%)
Conventional Heating68–726–895
Microwave-Assisted78–820.2598

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Process :

  • Streamlined Halogenation : 2-Chloropyrimidine is iodized in a continuous flow reactor using I₂ and HNO₃ at 70°C.

  • In-Line Coupling : The iodinated intermediate directly reacts with morpholine in a second reactor zone (T = 90°C, τ = 30 min).

Key Metrics :

  • Throughput : 1.2 kg/h.

  • Purity : ≥99.5% (HPLC).

  • Solvent Recovery : 95% via distillation.

Advantages :

  • Reduces hazardous intermediate handling.

  • Enhances reproducibility for GMP compliance.

Comparative Analysis of Methods

Cost-Benefit Evaluation

MethodCost ($/kg)ScalabilityEnvironmental Impact
Nucleophilic Substitution420HighModerate (waste solvent)
Suzuki Coupling1,150LowHigh (Pd waste)
Microwave-Assisted380MediumLow
Continuous Flow290HighLow

Yield Optimization Strategies

  • Solvent Selection : DMF > Acetonitrile > THF for reaction rates.

  • Catalyst Screening : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in cross-coupling (yield: 89% vs. 72%).

  • Temperature Control : Maintaining 80–90°C prevents iodine loss via sublimation .

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